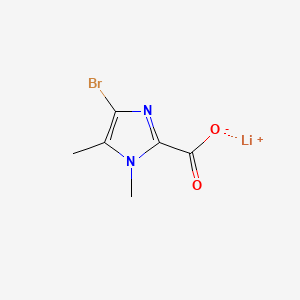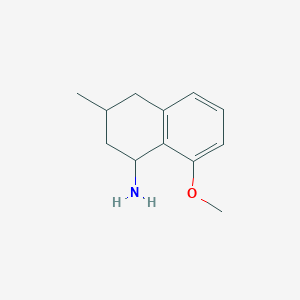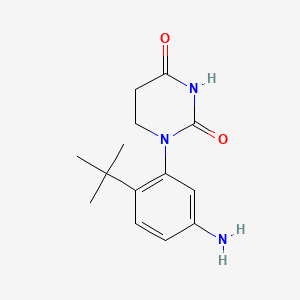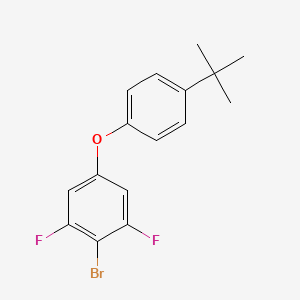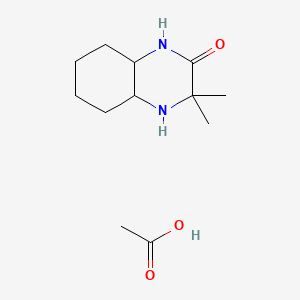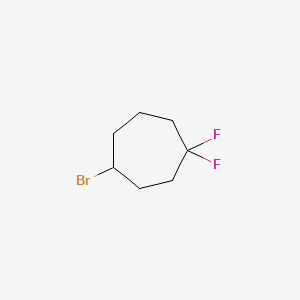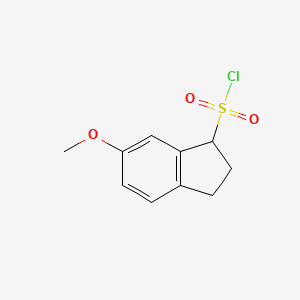![molecular formula C13H21NO3 B13485665 tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3. It is a derivative of bicyclo[3.2.0]heptane, featuring a formyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of a bicyclo[3.2.0]heptane derivative with tert-butyl carbamate under specific conditions. The formyl group is introduced through a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
Comparison:
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate features an oxo group instead of a formyl group, which affects its reactivity and potential applications.
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate has a hydroxy group, making it more suitable for reactions involving hydroxyl functionalities.
Uniqueness: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,5S,6R)-3-formyl-6-bicyclo[3.2.0]heptanyl]carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-6-9-4-8(7-15)5-10(9)11/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9-,10-,11+/m0/s1 |
Clave InChI |
LXCRXGLLLJNTLS-QBUCEGOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1CC(C2)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


